Positional and Functional Group Differentiation from 2-Aminoindane (2-AI) and its Derivatives
Unlike 2-aminoindane (2-AI), which is a selective substrate for norepinephrine (NET) and dopamine (DAT) transporters [1], the 3-(methylamino) substitution pattern combined with a 5-carboxylic acid in 3-(Methylamino)indane-5-carboxylic acid represents a distinct chemotype. While direct data for this specific compound is limited, SAR from the aminoindane class demonstrates that moving the amine from the 2- to the 3-position, as seen in other series, profoundly alters transporter interaction profiles [2]. Furthermore, the addition of a carboxylic acid at the 5-position introduces an anionic center, which is predicted to significantly alter binding modes compared to neutral, unsubstituted aminoindanes like 2-AI and 5-MeO-AI .
| Evidence Dimension | Transporter Selectivity Profile (Class Inference) |
|---|---|
| Target Compound Data | Predicted Altered Profile (3-substituted aminoindane with 5-carboxylic acid) |
| Comparator Or Baseline | 2-AI: Selective NET/DAT substrate [1] |
| Quantified Difference | Not directly measured for target compound; inferred from structural class |
| Conditions | Structural class analysis based on published SAR for aminoindane derivatives |
Why This Matters
This structural divergence means that 3-(Methylamino)indane-5-carboxylic acid cannot be considered a direct functional analog of common aminoindanes; it is a unique chemical entity requiring independent characterization.
- [1] Halberstadt AL, et al. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl). 2019;236(3):989-999. View Source
- [2] Bøgesø KP, et al. Aminoindane derivatives as serotonin and norepinephrine uptake inhibitors. Patent WO2003055873A1, 2002. View Source
